molecular formula C11H12N4O2 B8795194 1-Benzyl-1H-tetrazole-5-carboxylic acid ethyl ester

1-Benzyl-1H-tetrazole-5-carboxylic acid ethyl ester

Cat. No. B8795194
M. Wt: 232.24 g/mol
InChI Key: BUYFXNQLAQQSEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-1H-tetrazole-5-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C11H12N4O2 and its molecular weight is 232.24 g/mol. The purity is usually 95%.
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properties

Product Name

1-Benzyl-1H-tetrazole-5-carboxylic acid ethyl ester

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

ethyl 1-benzyltetrazole-5-carboxylate

InChI

InChI=1S/C11H12N4O2/c1-2-17-11(16)10-12-13-14-15(10)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3

InChI Key

BUYFXNQLAQQSEN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN=NN1CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of freshly prepared benzyl azide (1.3 g) and ethyl cyanoformate (1.0 g) in xylene (10 ml) was heated at reflux for 48 hours. The mixture was evaporated under reduced pressure and below 40° C. to give a residue of ethyl 1-benzyl-1H-tetrazole-5-carboxylate (2.13 g).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of sodium hydride (0.13 g) in dry sulpholane (10 ml) was treated with ethyl tetrazole-5-carboxylate (0.71 g), and the mixture stirred for 20 minutes at room temperature. Benzyl chloride (0.7 g) was then added, and the mixture was stirred at 60°-65° C. overnight. The mixture was then poured onto ice (25 g) and the resulting oil was separated off and dissolved in diethyl ether (35 ml). The aqueous layer was extracted with a further quantity of diethyl ether (10 ml) and the combined ether extracts were dried over magnesium sulphate. Removal of the ether under reduced pressure gave a mixture (1.36 g) of ethyl 1-benzyl-1H-tetrazole-5-carboxylate and ethyl 2-benzyl-2H-tetrazole-5-carboxylate, containing a little sulpholane.
Quantity
0.13 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step Two
Quantity
0.7 g
Type
reactant
Reaction Step Three

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